molecular formula C24H23NO9 B11463387 2-{[(2E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]amino}ethyl (2Z)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoate

2-{[(2E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]amino}ethyl (2Z)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoate

Cat. No.: B11463387
M. Wt: 469.4 g/mol
InChI Key: LLQHMZTVMORSAI-UZNMPDEFSA-N
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Description

The compound 2-{[(2E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]amino}ethyl (2Z)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoate is a complex organic molecule featuring multiple functional groups, including methoxy, benzodioxole, and enoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]amino}ethyl (2Z)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoate typically involves multi-step organic reactions. One common approach is the condensation of 7-methoxy-1,3-benzodioxole derivatives with appropriate enoyl chlorides under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of sensitive intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{[(2E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]amino}ethyl (2Z)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoate: undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The enoyl groups can be reduced to form saturated derivatives.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the enoyl groups results in saturated compounds.

Scientific Research Applications

2-{[(2E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]amino}ethyl (2Z)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoate: has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[(2E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]amino}ethyl (2Z)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects. For instance, the methoxy and enoyl groups may interact with active sites of enzymes, inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{[(2E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]amino}ethyl (2Z)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoate include:

  • 2-{[(2E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]amino}ethyl (2E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoate
  • 2-{[(2Z)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]amino}ethyl (2Z)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoate

Uniqueness

The uniqueness of This compound lies in its specific configuration and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C24H23NO9

Molecular Weight

469.4 g/mol

IUPAC Name

2-[[(E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]amino]ethyl (Z)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoate

InChI

InChI=1S/C24H23NO9/c1-28-17-9-15(11-19-23(17)33-13-31-19)3-5-21(26)25-7-8-30-22(27)6-4-16-10-18(29-2)24-20(12-16)32-14-34-24/h3-6,9-12H,7-8,13-14H2,1-2H3,(H,25,26)/b5-3+,6-4-

InChI Key

LLQHMZTVMORSAI-UZNMPDEFSA-N

Isomeric SMILES

COC1=CC(=CC2=C1OCO2)/C=C/C(=O)NCCOC(=O)/C=C\C3=CC4=C(C(=C3)OC)OCO4

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C=CC(=O)NCCOC(=O)C=CC3=CC4=C(C(=C3)OC)OCO4

Origin of Product

United States

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